Validated Inactivity at Human Melatonin MT1 and MT2 Receptors vs. Active Agonist UCSF4226
In a direct head-to-head functional assay measuring inhibition of isoproterenol-stimulated cAMP production in HEK cells transiently expressing recombinant human melatonin receptors, 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol (Z3670677764, SML2754) exhibited pEC50 values below 4.5 at both hMT1 and hMT2 receptors, corresponding to >30 µM potency. In contrast, the selective melatonin MT2 agonist UCSF4226 (ZINC128734226, SML2753) displayed pEC50 values of 6.8 ± 0.2 at hMT1 and 8.2 ± 0.1 at hMT2, representing at least a 200-fold potency separation at the primary target receptor. This data is derived from a systematic probe-validation study published in a peer-reviewed journal [1] and is explicitly documented as the basis for the Sigma-Aldrich designation of Z3670677764 as the inactive control for UCSF4226 .
| Evidence Dimension | Functional potency (pEC50) at human melatonin MT1 and MT2 receptors – inhibition of isoproterenol-stimulated cAMP in recombinant HEK cells |
|---|---|
| Target Compound Data | hMT1 pEC50 <4.5 (n=3); hMT2 pEC50 <4.5 (n=3). Compounds tested up to 30 µM. |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): hMT1 pEC50 = 6.8 ± 0.2 (79 ± 3% Emax, n=4); hMT2 pEC50 = 8.2 ± 0.1 (89 ± 3% Emax, n=4). |
| Quantified Difference | At hMT2, ΔpEC50 >3.7 log units (corresponding to >5,000-fold difference in EC50). At hMT1, ΔpEC50 >2.3 log units (>200-fold). Target compound shows no measurable agonist or inverse agonist activity at either receptor subtype. |
| Conditions | Isoproterenol-stimulated cAMP inhibition assay in HEK cells transiently expressing hMT1 or hMT2 receptors; compounds tested at concentrations up to 30 µM; data from at least 3 biologically independent experiments run in triplicate. |
Why This Matters
The rigorously quantified inertness at both melatonin receptor subtypes qualifies this compound as a species- and assay-validated negative control, enabling procurement with the explicit expectation of zero functional activity in melatonin pharmacology studies—a feature not available from generic tetrahydronaphthalene analogs that carry unknown receptor liabilities.
- [1] Huang, X.-P. et al. Extended Data Table 4: Active Selective Probe and Inactive Analog Characterization at hMT1 and hMT2 Receptors. PMC7134359 (published in association with a chemical probe validation study). View Source
